2,7-Dibromo-9-(cyclohexylmethyl)fluoren-9-ol
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Overview
Description
2,7-Dibromo-9-(cyclohexylmethyl)fluoren-9-ol is an organic compound that belongs to the class of fluorenes It is characterized by the presence of two bromine atoms at the 2 and 7 positions, a cyclohexylmethyl group at the 9 position, and a hydroxyl group at the 9 position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(cyclohexylmethyl)fluoren-9-ol typically involves the bromination of fluorene derivatives followed by the introduction of the cyclohexylmethyl group and hydroxylation. One common method involves the bromination of fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The resulting dibromofluorene is then subjected to a Friedel-Crafts alkylation reaction with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the hydroxyl group is introduced through a hydroxylation reaction using reagents like sodium hydroxide or hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-(cyclohexylmethyl)fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium thiolate in ethanol.
Major Products
Oxidation: 2,7-Dibromo-9-(cyclohexylmethyl)fluoren-9-one.
Reduction: 2,7-Dihydro-9-(cyclohexylmethyl)fluoren-9-ol.
Substitution: 2,7-Dimethoxy-9-(cyclohexylmethyl)fluoren-9-ol.
Scientific Research Applications
2,7-Dibromo-9-(cyclohexylmethyl)fluoren-9-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe in studying biological systems due to its fluorescent properties.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-(cyclohexylmethyl)fluoren-9-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9H-fluoren-9-one
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
Uniqueness
2,7-Dibromo-9-(cyclohexylmethyl)fluoren-9-ol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of new materials and pharmaceuticals .
Properties
Molecular Formula |
C20H20Br2O |
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Molecular Weight |
436.2 g/mol |
IUPAC Name |
2,7-dibromo-9-(cyclohexylmethyl)fluoren-9-ol |
InChI |
InChI=1S/C20H20Br2O/c21-14-6-8-16-17-9-7-15(22)11-19(17)20(23,18(16)10-14)12-13-4-2-1-3-5-13/h6-11,13,23H,1-5,12H2 |
InChI Key |
RNBMMWSOILQWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O |
Origin of Product |
United States |
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